

LC-MS/MS analysis of (-)-Higenamine and its metabolites in urine

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Compound of Interest

Compound Name: (-)-Higenamine

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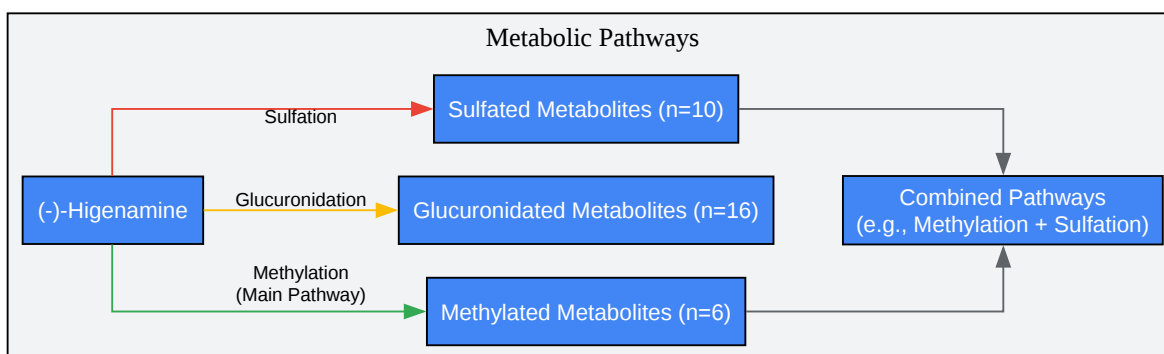
1.0 Introduction

(-)-Higenamine, also known as norcoclaurine, is a naturally occurring alkaloid found in various plants, including those used in traditional Chinese medicine such as *Aconitum carmichaelii* and *Nelumbo nucifera* (lotus seed).[1][2] It functions as a non-selective β 2-adrenergic receptor agonist, leading to effects like increased heart rate, myocardial contractility, and bronchodilation.[3] Due to these properties, higenamine has been investigated for therapeutic applications in conditions like heart failure and asthma.[1][3] However, it is also a substance prohibited in sports at all times by the World Anti-Doping Agency (WADA) under class S3 (β 2-agonists).[4][5] The presence of higenamine in urine above a concentration of 10 ng/mL is considered an Adverse Analytical Finding (AAF).[4][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for the sensitive and specific quantification of higenamine and its metabolites in urine. This application note provides a comprehensive overview of the methodologies involved, from sample preparation to data analysis, to support doping control, pharmacokinetic studies, and clinical research.

2.0 Metabolism of (-)-Higenamine

Following administration, **(-)-higenamine** is extensively metabolized in the body. The primary metabolic pathways are methylation, glucuronidation, and sulfation.[7] In a study involving two healthy volunteers who ingested a 5 mg higenamine tablet, a total of 32 metabolites were identified in urine, comprising 6 methylated, 10 sulfated, and 16 glucuronidated metabolites.[7] Methylation was identified as the main metabolic pathway.[7] The detection of these metabolites, particularly sulfated conjugates, is crucial as it can confirm higenamine administration and extend the detection window, helping to avoid false-negative results.[2][7] Coclaurine is also a known metabolite of higenamine.[5]



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Caption: Metabolic pathways of **(-)-Higenamine** in humans.[7]

3.0 Experimental Protocols

The following sections detail the protocols for sample preparation and LC-MS/MS analysis.

3.1 Sample Preparation

The choice of sample preparation is critical for accurate analysis. Conjugated metabolites (glucuronides and sulfates) are abundant and may not be detected without a hydrolysis step.[8] Therefore, methods often include hydrolysis to measure the total higenamine concentration. Two common approaches are presented below.

Protocol 3.1.1: Acid Hydrolysis with Liquid-Liquid Extraction (LLE)^[4] This method is effective for cleaving conjugated metabolites to quantify total higenamine.

- Pipette 2 mL of urine into a glass tube.
- Add an appropriate amount of internal standard (IS).
- Add 1 mL of concentrated HCl.
- Incubate the mixture at 100°C for 1 hour to achieve hydrolysis.
- Cool the sample to room temperature.
- Adjust the pH to ~9-10 with NaOH.
- Perform a double liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
- Evaporate the organic phase to dryness under a stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 3.1.2: Enzymatic Hydrolysis with Solid-Phase Extraction (SPE)^{[7][9]} This method uses a specific enzyme for deconjugation and provides a cleaner extract.

- Pipette 0.2 mL of urine into a tube.
- Add 0.8 mL of purified water and 0.2 mL of phosphate buffer (1 M, pH 6.0).^[9]
- Add 25 µL of β -glucuronidase (from E. coli).^[9]
- Incubate as per enzyme manufacturer's instructions (e.g., 60°C for 1 hour).
- Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
- Load the hydrolyzed sample onto the SPE cartridge.
- Wash the cartridge with water and/or a weak organic solvent to remove interferences.

- Elute higenamine and its metabolites using a solvent mixture (e.g., methanol containing formic or acetic acid).
- Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

A simple "dilute-and-shoot" approach, where the urine sample is only diluted before injection, can also be used for rapid screening of free higenamine but may lead to false-negative results if conjugated metabolites are predominant.[4][7]

3.2 LC-MS/MS Instrumentation and Parameters

The following parameters are typical for the analysis and should be optimized for the specific instrumentation used.

3.2.1 Liquid Chromatography (LC) Conditions

Parameter	Recommended Setting
Column	C18 reverse-phase (e.g., Agilent ZORBAX Eclipse Plus C18, 1.8 μ m, 2.1 x 50 mm)[2]
Mobile Phase A	0.1% Formic Acid in Water[2][10]
Mobile Phase B	0.1% Formic Acid in Methanol[2] or Acetonitrile
Gradient	Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. A typical gradient might run from 10% B to 90% B over several minutes.[2]
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5 - 10 μ L[11]
Column Temp.	30 - 40°C

3.2.2 Mass Spectrometry (MS) Conditions

Parameter	Recommended Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Higenamine Transition	m/z 272.1 → 137.1 (Quantifier), 272.1 → 107.1 (Qualifier)
Metabolite Transitions	Precursor ions for sulfated (m/z ~352) and methylated (m/z ~286) metabolites should be determined and fragmented to identify characteristic product ions. [4]
Key Parameters	Dwell Time, Collision Energy (CE), Declustering Potential (DP), and other source parameters should be optimized for each analyte to maximize signal intensity.

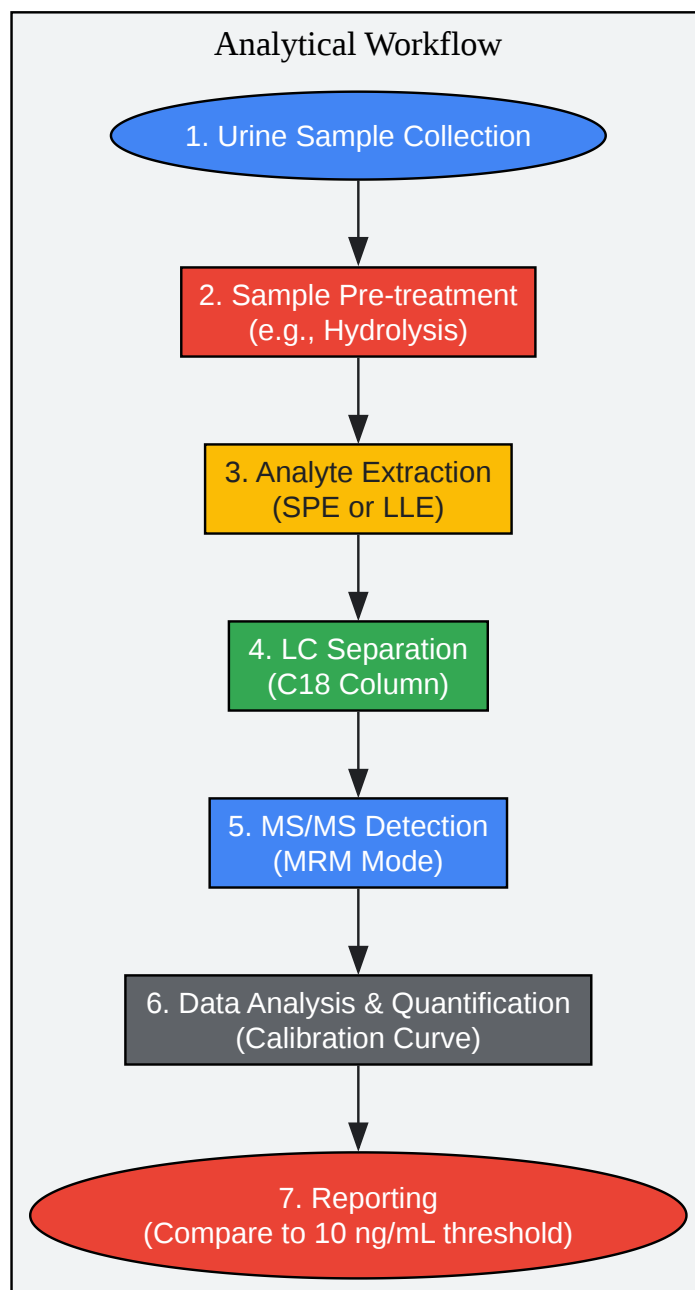
4.0 Quantitative Data Summary

LC-MS/MS methods for higenamine have been validated across a range of concentrations relevant for doping control and pharmacokinetic studies.

Validation Parameter	Reported Value(s)	Reference(s)
Linearity Range	0.5 - 1000 ng/mL (Urine)	[9] [12]
0.193 - 192.9 ng/mL (Urine)	[2]	
2 - 200 ng/mL (Urine)	[10]	
Limit of Quantitation (LOQ)	0.2 ng/mL	[2]
0.5 ng/mL	[12]	
Intra-day Precision (%RSD)	< 5.87%	[12]
Inter-day Precision (%RSD)	< 5.87%	[12]
Accuracy (%Bias)	Within $\pm 15\%$	[12]
Extraction Recovery	74.9% - 79.3%	[12]
Matrix Effect	96.7% - 103.2%	[2]

5.0 Experimental Workflow Visualization

The entire process from sample collection to final data reporting is outlined below.



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Caption: General workflow for LC-MS/MS analysis of higenamine.

6.0 Conclusion

The LC-MS/MS protocols described provide a robust and sensitive framework for the quantitative analysis of **(-)-higenamine** and its metabolites in urine. Proper sample preparation,

including a hydrolysis step, is essential for accurately determining the total concentration and avoiding false negatives. The identification of metabolites serves as crucial evidence of higenamine exposure. These methods are fit for purpose in various settings, including anti-doping laboratories, clinical research, and pharmacokinetic studies, ensuring reliable and defensible results.

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